molecular formula C12H16N8O2S B2622657 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396865-64-7

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide

カタログ番号 B2622657
CAS番号: 1396865-64-7
分子量: 336.37
InChIキー: PJHQNUYYBVYMKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide, commonly known as MTA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTA is a small molecule that is structurally similar to S-adenosylmethionine (SAM), a molecule that is involved in various biochemical processes in the body. In

科学的研究の応用

MTA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, MTA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. MTA has also been studied as a potential treatment for viral infections, including hepatitis B and C, and HIV. In addition, MTA has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

作用機序

MTA exerts its therapeutic effects by inhibiting the activity of various enzymes, including DNA methyltransferases and histone deacetylases. These enzymes are involved in the regulation of gene expression and are frequently dysregulated in various diseases, including cancer and neurological disorders. By inhibiting these enzymes, MTA can restore normal gene expression and inhibit the growth of cancer cells and viral infections. In addition, MTA has been shown to increase the levels of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide in cells, which has various beneficial effects on cellular metabolism and function.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, MTA inhibits cell proliferation and induces apoptosis, a process of programmed cell death. In viral infections, MTA inhibits viral replication and reduces the levels of viral proteins. In neurodegenerative diseases, MTA has been shown to protect neurons from damage and improve cognitive function. In addition, MTA has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.

実験室実験の利点と制限

MTA has several advantages for lab experiments, including its small size, high purity, and low toxicity. MTA is also stable under various conditions and can be easily synthesized using standard laboratory techniques. However, MTA has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations. These limitations can be overcome using various solubilization techniques and by optimizing the experimental conditions.

将来の方向性

There are several future directions for the research on MTA. One area of research is the development of MTA analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the identification of new therapeutic applications for MTA, including its potential use in metabolic disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the precise mechanism of action of MTA and to identify its downstream targets in cells. Overall, the research on MTA has the potential to lead to the development of new therapies for various diseases and to advance our understanding of cellular metabolism and function.

合成法

MTA can be synthesized using a two-step process. The first step involves the synthesis of 1-methyl-1H-tetrazol-5-thiol, which is then reacted with 6-morpholinopyrimidin-4-yl chloroacetate to produce MTA. The overall yield of this process is approximately 50%, and the purity of the final product can be increased using various purification techniques.

特性

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8O2S/c1-19-12(16-17-18-19)23-7-11(21)15-9-6-10(14-8-13-9)20-2-4-22-5-3-20/h6,8H,2-5,7H2,1H3,(H,13,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHQNUYYBVYMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。